molecular formula C12H11BrN2O3 B1512842 Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate CAS No. 925007-20-1

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate

Cat. No.: B1512842
CAS No.: 925007-20-1
M. Wt: 311.13 g/mol
InChI Key: LVVCDJIULDZABU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is a chemical compound with the empirical formula C12H11BrN2O3 . It is a heterocyclic compound, specifically an isoxazole, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a bromophenyl group and an ethyl ester group .


Molecular Structure Analysis

The molecular weight of this compound is 311.13 . The compound’s structure includes an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Attached to this ring are a bromophenyl group and an ethyl ester group .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 125-130 °C . It should be stored at a temperature of 2-8°C . The compound’s SMILES string is CCOC(=O)c1noc(N)c1-c2ccc(Br)cc2 .

Scientific Research Applications

Synthetic Organic Chemistry Applications

Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate is a key precursor in the synthesis of complex molecules. For example, it has been utilized in the synthesis of pyranopyrazole derivatives, which are known for their corrosion inhibition properties on mild steel, useful for industrial pickling processes. These inhibitors demonstrate high efficiency and adherence to the Langmuir adsorption isotherm, highlighting their potential in materials protection (Dohare et al., 2017).

Materials Science

In materials science, derivatives of this compound have been explored for their potential in creating new materials with enhanced properties. For instance, aryl radical building blocks derived from similar compounds have been applied in radical cyclisation reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. These compounds are of interest for their electronic and optical properties, making them suitable for use in electronic devices and photovoltaic cells (Allin et al., 2005).

Safety and Hazards

While specific safety and hazard information for Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate was not found in the search results, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Properties

IUPAC Name

ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-2-17-12(16)10-9(11(14)18-15-10)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVCDJIULDZABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746408
Record name Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925007-20-1
Record name Ethyl 5-amino-4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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